molecular formula C7H16ClNO2 B1592401 5-(Dimethylamino)pentanoic acid hydrochloride CAS No. 25726-28-7

5-(Dimethylamino)pentanoic acid hydrochloride

Cat. No.: B1592401
CAS No.: 25726-28-7
M. Wt: 181.66 g/mol
InChI Key: HOHQBFGGPNOAFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)pentanoic acid hydrochloride typically involves the reaction of 5-(Dimethylamino)pentanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for high yield and purity, and may include additional steps such as filtration, drying, and packaging to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)pentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives that inhibit nitric oxide synthases act by binding to the active sites of these enzymes, thereby preventing the production of nitric oxide. This inhibition can modulate immune responses, vascular tone, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)valeric acid hydrochloride
  • 5-(Dimethylamino)hexanoic acid hydrochloride
  • 5-(Dimethylamino)butanoic acid hydrochloride

Uniqueness

5-(Dimethylamino)pentanoic acid hydrochloride is unique due to its specific molecular structure, which allows it to interact with various biological targets effectively. Its derivatives have shown distinct biological activities, such as nitric oxide synthase inhibition and antimicrobial properties, making it a valuable compound in scientific research .

Properties

IUPAC Name

5-(dimethylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-8(2)6-4-3-5-7(9)10;/h3-6H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHQBFGGPNOAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628601
Record name 5-(Dimethylamino)pentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25726-28-7
Record name 5-(Dimethylamino)pentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylamino)pentanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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